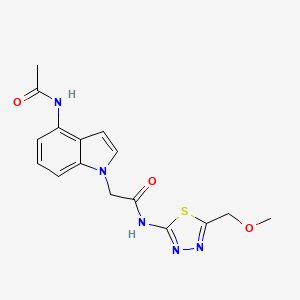

2-(4-acetamido-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14760000

Molecular Formula: C16H17N5O3S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N5O3S |

|---|---|

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C16H17N5O3S/c1-10(22)17-12-4-3-5-13-11(12)6-7-21(13)8-14(23)18-16-20-19-15(25-16)9-24-2/h3-7H,8-9H2,1-2H3,(H,17,22)(H,18,20,23) |

| Standard InChI Key | IHPMIRWVFJJKAV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)COC |

Introduction

2-(4-acetamido-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that combines an indole moiety with a thiadiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in fields such as anticancer research. The presence of both indole and thiadiazole rings in its structure contributes to its pharmacological properties and enhances its biological activity.

Synthesis

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic synthesis techniques. These steps include the formation of the indole and thiadiazole moieties, followed by their coupling to form the final compound. Optimizing reaction conditions at each step is crucial for maximizing yield and purity.

Biological Activity and Potential Applications

Preliminary studies indicate that this compound exhibits significant biological activity, with potential applications in medicinal chemistry, particularly in anticancer research. The presence of both indole and thiadiazole moieties may enhance its binding affinity to target proteins, potentially inhibiting pathways related to tumor growth.

| Potential Application | Description |

|---|---|

| Anticancer Research | Potential inhibitor of tumor growth pathways |

| Medicinal Chemistry | Explored for diverse biological activities |

Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cancer cell proliferation or apoptosis. Studies on similar compounds suggest that the indole and thiadiazole components may contribute to its ability to interact with these targets, potentially modulating disease-related pathways.

Comparison with Similar Compounds

Several compounds share structural or functional similarities with 2-(4-acetamido-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide. For example, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide exhibits antimicrobial activity due to its thiadiazole ring, while 5-methoxyindole is neuroactive due to its indole structure.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole ring; acetamide group | Antimicrobial |

| 5-Methoxyindole | Indole structure; methoxy group | Neuroactive |

| N-(1H-indol-5-yl)-2-{[2-(methoxymethyl)-5-oxo-thiadiazolo[3,2-a]pyrimidin]}acetamide | Indole core; thiadiazole-pyrimidine hybrid | Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume